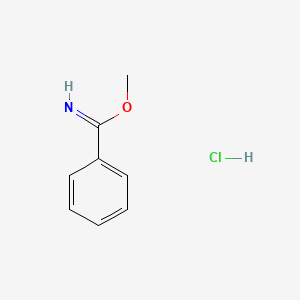

Methyl benzimidate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl benzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJNHVNQRJMWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974260 | |

| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-90-5 | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Benzimidate Hydrochloride via the Pinner Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl benzimidate hydrochloride through the Pinner reaction. This established method offers a reliable route to imidate hydrochlorides, which are valuable intermediates in the synthesis of a variety of pharmaceuticals and other fine chemicals. This document details the reaction mechanism, experimental protocols, and key quantitative data, and includes visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction to the Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an imino ester salt, also known as a Pinner salt.[1] In the context of this guide, the reaction of benzonitrile with methanol yields the target compound, this compound.

The resulting Pinner salts are versatile intermediates that can undergo further nucleophilic addition to produce a range of compounds, including esters, amidines, and orthoesters.[1][2] The formation of this compound is a critical step in the synthesis of various biologically active molecules.

Reaction Mechanism

The Pinner reaction proceeds through a well-understood, acid-catalyzed nucleophilic addition mechanism. The key steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the benzonitrile by the strong acid catalyst (HCl). This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This step results in the formation of a protonated imidate intermediate.

-

Deprotonation: A base, such as the chloride ion or another molecule of methanol, removes a proton from the oxygen atom of the attacking alcohol, leading to the formation of the neutral methyl benzimidate.

-

Formation of the Pinner Salt: Under the acidic reaction conditions, the nitrogen atom of the imidate is protonated to form the final, stable product, this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for the Pinner reaction.[3][4][5] It is crucial that the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product.

Materials:

-

Benzonitrile

-

Anhydrous Methanol

-

Anhydrous Hydrogen Chloride (gas or a solution in an anhydrous solvent)

-

Anhydrous Diethyl Ether

-

Anhydrous Dichloromethane or Chloroform (optional solvent)

Equipment:

-

A three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

-

Ice bath

-

Apparatus for generating and drying hydrogen chloride gas (or a pre-made solution of HCl in an anhydrous solvent).

-

Standard glassware for filtration and washing.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask, dissolve benzonitrile (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or chloroform. Alternatively, if no additional solvent is used, place the benzonitrile directly in the flask.

-

Addition of Methanol: Add anhydrous methanol (1.1 to 1.5 equivalents) to the stirred solution of benzonitrile.

-

Introduction of Hydrogen Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a pre-prepared saturated solution of anhydrous HCl in methanol can be added dropwise. The reaction is exothermic, and the temperature should be maintained between 0-5°C.

-

Reaction Time: Continue the introduction of HCl until the solution is saturated. Then, seal the flask and allow it to stir at a low temperature (e.g., in a refrigerator at 4°C) for 12 to 48 hours. The progress of the reaction can be monitored by the precipitation of the white, crystalline this compound.

-

Isolation of the Product: After the reaction is complete, the precipitated solid is collected by filtration under a dry atmosphere.

-

Washing and Drying: The collected crystals are washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Benzonitrile | C₇H₅N | 103.12 | Starting Material |

| Methanol | CH₄O | 32.04 | Reagent |

| Hydrogen Chloride | HCl | 36.46 | Catalyst |

| This compound | C₈H₁₀ClNO | 171.62 | Product |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactant Ratio | ||

| Benzonitrile | 1.0 eq | [3][4] |

| Methanol | 1.1 - 1.5 eq | [3][4] |

| Hydrogen Chloride | Excess (saturated solution) | [3][4] |

| Reaction Conditions | ||

| Temperature | 0 - 5°C | [5] |

| Reaction Time | 12 - 48 hours | [3][4] |

| Solvent | Anhydrous Dichloromethane, Chloroform, or neat | [3][4] |

| Yield | >90% (typical) | [6] |

Logical Relationships and Critical Parameters

The success of the Pinner reaction for the synthesis of this compound is contingent on several critical parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcome.

Key Considerations:

-

Anhydrous Conditions: The presence of water will lead to the hydrolysis of the intermediate imidate to form the corresponding ester (methyl benzoate), thus reducing the yield of the desired Pinner salt.

-

Low Temperature: The reaction is typically carried out at low temperatures to minimize the formation of side products. Higher temperatures can promote the rearrangement of the imidate to the more stable N-substituted amide (N-methylbenzamide).

-

Excess Hydrogen Chloride: A stoichiometric amount of HCl is required for the reaction, but an excess is often used to ensure complete protonation of the nitrile and to drive the reaction to completion.

Conclusion

The Pinner reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly by maintaining a low temperature and excluding moisture, high yields of the desired Pinner salt can be achieved. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, providing the necessary information to successfully implement this important transformation.

References

- 1. This compound | 5873-90-5 [chemicalbook.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Methyl Benzimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of methyl benzimidate hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent. This document details the compound's physicochemical characteristics, reactivity, and stability. Furthermore, it presents detailed experimental protocols for its synthesis and characterization, including spectroscopic data. The guide also explores its primary application in the chemical modification of proteins, a critical technique in proteomics and drug discovery.

Introduction

This compound, an imidoester salt, is a valuable reagent in organic synthesis and bioconjugation chemistry. Its reactivity stems from the electrophilic carbon of the imidate group, making it susceptible to nucleophilic attack. A key application of this compound is the amidination of primary amines, such as the ε-amino group of lysine residues in proteins. This modification is particularly useful because it preserves the positive charge of the amino group at physiological pH, thereby minimizing structural and functional perturbations of the protein. This guide offers an in-depth exploration of the chemical properties and practical applications of this compound.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5873-90-5 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [3] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Melting Point | 105-107 °C (decomposes) | [3] |

| Boiling Point | 106 °C at 24 Torr | [3] |

| pKa (of conjugate acid) | 5.67 | [4] |

| Solubility | Almost transparent in water. Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | [3][5][6][7] |

| Appearance | White to almost white crystalline powder. | [3] |

Synthesis and Purification

This compound is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.

Synthesis via Pinner Reaction

The Pinner reaction provides a direct route to imidate hydrochlorides. The mechanism involves the protonation of the nitrile by a strong acid, such as hydrogen chloride, to form a highly reactive nitrilium ion. This is followed by nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis

Materials:

-

Benzonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ice-salt bath

-

Dissolve benzonitrile (1 equivalent) in anhydrous methanol (1.1 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

Seal the reaction vessel and store it at 4 °C for 24-48 hours. During this time, the this compound will precipitate as a white solid.

-

Collect the crystalline product by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the purified this compound.

Experimental Protocol: Purification

Purification of this compound can be achieved by recrystallization.[11][12]

Materials:

-

Crude this compound

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the crude product in a minimal amount of warm, anhydrous ethanol.

-

Slowly add anhydrous diethyl ether to the solution until it becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) to facilitate complete crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

-

Dry the crystals under vacuum.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ~7.4 - 7.8 | Multiplet | Aromatic protons | |

| ~9.5 (broad) | Singlet | =N⁺H₂ | |

| ¹³C | ~55 | - | -OCH₃ |

| ~128 - 132 | - | Aromatic carbons | |

| ~165 | - | C=N⁺ |

Note: Predicted chemical shifts are based on the structure and typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.[13][14][15][16][17][18][19][20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Strong, broad | N-H stretching of the iminium group |

| ~1650-1680 | Strong | C=N stretching of the iminium group |

| ~1250 | Strong | C-O stretching |

| ~1450, ~1580 | Medium | C=C stretching of the aromatic ring |

| ~700-800 | Strong | C-H out-of-plane bending of the aromatic ring |

Note: These are approximate ranges and the exact peak positions can vary.[21][22][23][24][25]

Mass Spectrometry (MS)

The mass spectrum of methyl benzimidate (the free base) would likely show a molecular ion peak at m/z 135. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 104, and the loss of the entire methoxycarbonyl group to give a phenyl cation at m/z 77.[26][27][28][29]

Reactivity and Stability

Hydrolysis

This compound is susceptible to hydrolysis, especially in aqueous acidic or basic conditions. In acidic solution, it hydrolyzes to form methyl benzoate and ammonium chloride. The rate of hydrolysis is dependent on the pH of the solution.[4]

Reaction with Nucleophiles

The electrophilic carbon of the imidate group readily reacts with various nucleophiles.

-

Amines: Reacts with primary and secondary amines to form amidines. This is the basis for its use in modifying lysine residues in proteins.[9]

-

Alcohols: In the presence of excess alcohol, it can form orthoesters.[9]

-

Thiols: Can react with thiols, although the reaction with amines is generally more facile.

Stability

This compound is a thermodynamically unstable salt and should be stored at low temperatures (-20 °C) under anhydrous conditions to prevent decomposition into N-methylbenzamide and methyl chloride.[9] It is also sensitive to moisture and should be handled in a dry atmosphere.

Applications in Research and Drug Development

The primary application of this compound is in the chemical modification of proteins and peptides.

Protein Modification: Amidination of Lysine Residues

This compound is widely used to modify the primary amino groups of lysine residues in proteins. This reaction, known as amidination, converts the amine to an amidine group.

This modification is particularly useful because the resulting amidine group has a higher pKa than the original amino group, ensuring that it remains positively charged over a broad pH range. This helps to maintain the native conformation and biological activity of the protein.[30][31][32][33][34]

Experimental Protocol: Protein Amidination

Materials:

-

Protein of interest containing lysine residues

-

This compound

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Dialysis or size-exclusion chromatography equipment

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it for the reaction buffer using dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a solution of this compound in the reaction buffer. A 10 to 100-fold molar excess of the reagent over the protein is typically used.

-

Reaction: Add the this compound solution to the protein solution with gentle stirring. Incubate the reaction mixture at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of approximately 100 mM. The primary amines in the Tris buffer will react with any remaining this compound.

-

Purification: Remove excess reagents and byproducts from the modified protein by extensive dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

-

Analysis: The extent of modification can be determined by mass spectrometry (an increase in mass of 119.06 Da per modified lysine) or by amino acid analysis.

Safety and Handling

This compound is an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[38] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from moisture.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis and bioconjugation. Its ability to selectively modify primary amines while preserving a positive charge makes it particularly useful for studying protein structure and function. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on providing practical experimental details for researchers in the field. Careful consideration of its reactivity and stability is crucial for its successful application in the laboratory.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Methyl benzimidate 97 5873-90-5 [sigmaaldrich.com]

- 3. This compound | 5873-90-5 [amp.chemicalbook.com]

- 4. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. By compound [wahoo.cns.umass.edu]

- 6. biotage.com [biotage.com]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. WO2006057778A2 - Process for the purification of benzphetamine hydrochloride - Google Patents [patents.google.com]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 15. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794) [np-mrd.org]

- 16. researchgate.net [researchgate.net]

- 17. N-Methylbenzamide(613-93-4) 13C NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 20. spectrabase.com [spectrabase.com]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. pmda.go.jp [pmda.go.jp]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. researchgate.net [researchgate.net]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 30. benchchem.com [benchchem.com]

- 31. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 36. Chemical modification strategies to prepare advanced protein-based biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 37. biotium.com [biotium.com]

- 38. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Stability and Solubility of Methyl Benzimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility characteristics of methyl benzimidate hydrochloride. The information herein is intended to support research, development, and formulation activities by offering detailed experimental protocols and insights into the chemical behavior of this compound under various stress conditions.

Executive Summary

This compound is a reactive chemical intermediate frequently utilized in organic synthesis, particularly for the modification of primary amines in peptides and proteins to form acetimidates. Understanding its stability and solubility is paramount for its effective use, storage, and the development of robust analytical methods. This guide details the hydrolytic, thermal, and photolytic stability of this compound, alongside its solubility profile. While specific experimental data for this compound is sparse in publicly available literature, this document outlines established methodologies and expected chemical behaviors based on its structure and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Methyl benzenecarboximidate hydrochloride | [1][2] |

| Synonyms | Benzimidoic acid methyl ester hydrochloride | [1][2] |

| CAS Number | 5873-90-5 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105-107 °C (with decomposition) | [2] |

| pKa | 5.67 | [3] |

| Storage Temperature | -20°C | [2] |

Solubility Profile

Predicted Solubility Behavior

-

Aqueous Solvents: As a hydrochloride salt, it is expected to be soluble in water and acidic aqueous buffers. The protonated imino group enhances its interaction with polar water molecules.

-

Organic Solvents: Solubility in organic solvents will be dependent on the solvent's polarity. It is anticipated to have good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding possibilities. In polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), solubility is also expected to be significant. In non-polar solvents like hexanes or toluene, it is likely to be poorly soluble.

Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to quantitatively determine the solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol, Acetonitrile, Dichloromethane)

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker bath at a specified temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot from the supernatant and dilute it with a suitable mobile phase.

-

Quantify the concentration of the dissolved this compound using a validated stability-indicating HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: The results should be compiled in a table as shown below.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Experimental Value] |

| Water | 37 | [Experimental Value] |

| 0.1 M HCl | 25 | [Experimental Value] |

| 0.1 M HCl | 37 | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

Stability Profile

The stability of this compound is a critical parameter due to its reactive nature. The primary degradation pathway is hydrolysis, which is highly dependent on pH. Other factors influencing its stability include temperature and light.

Hydrolytic Stability and Degradation Pathways

The hydrolysis of methyl benzimidate has been studied, particularly in acidic conditions.

-

Acidic Conditions: In aqueous acid, this compound undergoes hydrolysis to yield primarily methyl benzoate and ammonium ions[3]. The reaction rate is dependent on the acid concentration. Protonation of the imidate is nearly complete in solutions with a pH below 3[3].

-

Neutral and Alkaline Conditions: While specific studies on methyl benzimidate under neutral and alkaline conditions are lacking, imidates, in general, are susceptible to hydrolysis across a wide pH range. In neutral and alkaline solutions, the hydrolysis is expected to proceed, potentially at a different rate and possibly yielding benzamide and methanol in addition to methyl benzoate and ammonia.

The proposed degradation pathways are illustrated below.

Thermal Stability

This compound has a reported melting point of 105-107°C with decomposition, indicating its limited thermal stability in the solid state[2]. At elevated temperatures, both in solid form and in solution, accelerated degradation is expected.

Photostability

No specific photostability studies for this compound are available. However, as an aromatic compound, it has the potential to absorb UV radiation, which could lead to photodegradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines.

General Sample Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water mixture). For solid-state studies, use the neat compound.

Acidic and Basic Hydrolysis

Objective: To evaluate stability in acidic and basic conditions.

Procedure:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Basic: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis (base for the acidic sample, acid for the basic sample).

-

Analyze by HPLC.

Oxidative Degradation

Objective: To assess susceptibility to oxidation.

Procedure:

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at various time points.

-

Analyze by HPLC.

Thermal Degradation

Objective: To determine the effect of heat.

Procedure:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Incubate the stock solution at an elevated temperature (e.g., 80°C).

-

Sample at various time points. For the solid sample, dissolve a known weight in a suitable solvent before analysis.

-

Analyze by HPLC.

Photolytic Degradation

Objective: To evaluate light sensitivity.

Procedure:

-

Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep parallel samples protected from light as dark controls.

-

Sample after the exposure period.

-

Analyze by HPLC.

Analytical Method for Stability Assessment

A stability-indicating HPLC method is required to separate the intact this compound from its degradation products.

HPLC Method Parameters (Suggested Starting Conditions)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 230 nm) and/or Mass Spectrometry for peak identification.

-

Column Temperature: 30°C.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation for Stability Studies

The results from the forced degradation studies should be tabulated to show the percentage degradation of this compound and the formation of major degradation products.

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | Assay of Methyl Benzimidate HCl (%) | Major Degradation Product(s) (% Peak Area) |

| Control | 24 | [Experimental Value] | [Experimental Value] |

| 0.1 M HCl, 60°C | 24 | [Experimental Value] | Methyl Benzoate: [Value] |

| 0.1 M NaOH, RT | 24 | [Experimental Value] | [Identify and Quantify] |

| 3% H₂O₂, RT | 24 | [Experimental Value] | [Identify and Quantify] |

| Thermal (80°C, solution) | 24 | [Experimental Value] | [Identify and Quantify] |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Identify and Quantify] |

Conclusion

This compound is a compound with inherent stability challenges, primarily related to its susceptibility to hydrolysis. The rate and products of this degradation are significantly influenced by pH. While robust quantitative solubility and comprehensive stability data are not extensively published, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically evaluate these critical parameters. Adherence to these methodologies will enable the generation of reliable data essential for the successful application of this compound in research and development.

References

Spectroscopic Characterization of Methyl Benzimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize methyl benzimidate hydrochloride (CAS No: 5873-90-5).[1][2] Due to its role as a key intermediate in the synthesis of various pharmaceutical compounds and heterocyclic structures, rigorous structural confirmation is essential. This document outlines standard experimental protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Compound Profile:

-

Chemical Name: Methyl benzenecarboximidate hydrochloride[2]

-

Synonyms: Benzimidic acid methyl ester hydrochloride[2]

-

Molecular Formula: C₈H₁₀ClNO[2]

-

Molecular Weight: 171.62 g/mol [2]

-

Appearance: White crystalline powder

Experimental and Data Interpretation Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. The typical workflow ensures that orthogonal data is collected to provide unambiguous structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the aromatic ring, the methoxy group, and the imidate functionality.

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[3][4] DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to solubilize the sample while keeping the N-H protons observable.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition: Record the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5] The spectral window should typically span from -1 to 12 ppm.

-

¹³C NMR Acquisition: Record the ¹³C{¹H} NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. The spectral window should span from 0 to 200 ppm.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][6]

Expected ¹H NMR Data (in DMSO-d₆)

| Predicted Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| Ar-H | 7.5 - 8.0 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. |

| O-CH₃ | ~4.0 | Singlet (s) | 3H | Protons of the methoxy group. |

| N-H | 9.0 - 11.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the protonated imine (=NH₂⁺). |

Expected ¹³C NMR Data (in DMSO-d₆)

| Predicted Signal | Expected Chemical Shift (δ, ppm) | Interpretation |

| C=N | 160 - 170 | Imidate carbon, highly deshielded. |

| Ar-C (quaternary) | 130 - 135 | Aromatic carbon attached to the imidate group. |

| Ar-C-H | 128 - 132 | Protonated aromatic carbons. |

| O-CH₃ | 50 - 60 | Methoxy group carbon. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation (KBr Pellet): Finely grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

Alternative (ATR): Alternatively, place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and apply pressure to ensure good contact.[8]

-

Background Collection: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.[8]

-

Sample Analysis: Place the sample pellet or prepare the sample on the ATR crystal and collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Interpretation |

| N-H Stretch | 3200 - 3000 | Strong, Broad | Stretching vibration of the N-H bonds in the ammonium/iminium group. |

| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretching of the benzene ring. |

| C-H (Aliphatic) | 2980 - 2850 | Medium | C-H stretching of the methyl group. |

| C=N Stretch | 1680 - 1640 | Strong | Characteristic stretching vibration of the carbon-nitrogen double bond (imidate). |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |

| C-O Stretch | 1250 - 1150 | Strong | Asymmetric C-O-C stretching of the methyl ester functionality. |

| C-H (Aromatic Bend) | 900 - 675 | Strong | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of the compound and its fragments. Electrospray Ionization (ESI) is well-suited for analyzing pre-charged salts like hydrochlorides.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in an ESI-compatible solvent such as methanol, acetonitrile, or a mixture with water.[9] A small amount of formic acid (0.1%) may be added to promote ionization, although it is often unnecessary for a hydrochloride salt.[10]

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Analysis Mode: Acquire the spectrum in positive ion mode. The instrument will detect the cationic part of the salt.

-

Data Acquisition: Infuse the sample directly or via an LC system. The mass range should be scanned from m/z 50 up to ~500 to observe the molecular ion and potential fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Mass-to-Charge (m/z) Ratios

The detected ion will be the protonated free base, methyl benzimidate, which has a molecular formula of C₈H₉NO and a monoisotopic mass of 135.0684 Da.[11]

| Expected Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₈H₁₀NO]⁺ | 136.0757 | Molecular ion (protonated free base). This is expected to be the base peak. |

| [M-OCH₃+H]⁺ | [C₇H₆N]⁺ | 104.0500 | Fragment resulting from the loss of a neutral methanol molecule. |

| [C₆H₅CN+H]⁺ | [C₇H₆N]⁺ | 104.0500 | Benzonitrile cation, a common fragment. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as methanol or ethanol. Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 AU.[12]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.[13] Fill a matched cuvette with the sample solution and scan the absorbance from approximately 200 to 400 nm.[14]

Expected UV-Vis Absorption Data

Aromatic compounds exhibit characteristic absorption bands.[13] For this compound, absorptions are expected due to the π → π* transitions of the benzene ring.

| Transition Type | Expected λmax (nm) | Interpretation |

| π → π* (E2-band) | ~230 - 250 | Aromatic transition of the benzene ring conjugated with the imidate group. |

| π → π* (B-band) | ~270 - 290 | A weaker, fine-structured transition characteristic of the benzoyl chromophore. |

| n → π* | ~300 - 320 | Weak transition associated with the non-bonding electrons on the nitrogen of the C=N group. |

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 12. longdom.org [longdom.org]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Imidates in Biochemical Reactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the chemical reactivity of imidates, focusing on their application in biochemical contexts. It covers the core reaction mechanisms, influencing factors, quantitative data, and practical applications, with a particular emphasis on protein modification and bioconjugation.

Introduction to Imidates

Imidates, also known as imino ethers, are organic compounds characterized by the functional group R-C(=NR')OR".[1] They can be considered esters of imidic acids. In biochemical applications, they are primarily valued as highly specific electrophiles that react readily with primary amines under mild aqueous conditions.[1][2] Their most common use is in the modification of ε-amino groups of lysine residues on the surface of proteins.

A key advantage of using imidates for protein modification is that the reaction, known as amidination, converts a primary amine into a positively charged amidinium group.[3] This preservation of positive charge at the reaction site often helps maintain the native conformation and solubility of the modified protein.

Core Reactivity and Mechanism

The primary utility of imidates in biochemistry stems from their reaction with primary amines (aminolysis). However, this reaction is in competition with hydrolysis, a factor that must be carefully controlled for successful bioconjugation.

Aminolysis: The Amidation Reaction

Imidates react with unprotonated primary amines, such as those found on lysine side chains or the N-terminus of proteins, to form a stable C-N bond, yielding an amidine product.[2] The reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by the attack of the amine on the electrophilic carbon of the imidate. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of an alcohol molecule.[4]

Competing Reaction: Hydrolysis

In aqueous solutions, imidates can undergo hydrolysis, where water acts as the nucleophile instead of an amine. This reaction yields a carboxylic ester and ammonia (or a primary amine), effectively inactivating the imidate for its intended bioconjugation purpose.[1][4] The rate of hydrolysis is pH-dependent and becomes a significant competing factor, especially at very high pH values.[4]

Quantitative Data on Imidate Reactivity

The efficiency of imidate-based reactions is critically dependent on reaction conditions, primarily pH. The tables below summarize these dependencies and list the properties of common crosslinking agents.

Table 1: pH Dependence of Imidate Reactions

For effective aminolysis, the amine nucleophile must be in its unprotonated state (R-NH₂). Therefore, the reaction is typically carried out at a pH above the pKa of the target amino group (for lysine, pKa ≈ 10.5). However, at higher pH values, the rate of competing hydrolysis also increases.[4] An optimal pH range of 8.0 to 10.0 is generally recommended to maximize the rate of aminolysis while managing the rate of hydrolysis.[5]

| pH Range | State of Amine Nucleophile (e.g., Lysine) | Rate of Aminolysis | Rate of Hydrolysis | Predominant Outcome |

| < 7.0 | Mostly Protonated (R-NH₃⁺) | Very Low | Low | Minimal reaction |

| 7.0 - 8.0 | Partially Deprotonated | Moderate | Moderate | Reaction proceeds, but may be slow |

| 8.0 - 10.0 | Mostly Deprotonated (R-NH₂) (Optimal) | High | Moderate to High | Efficient Aminolysis |

| > 10.0 | Fully Deprotonated | High | Very High | Hydrolysis becomes highly competitive |

Table 2: Properties of Common Homo-bifunctional Imidate Crosslinkers

Homo-bifunctional imidates are widely used to study protein quaternary structure and protein-protein interactions by forming covalent crosslinks between lysine residues.[5]

| Reagent | Full Name | Spacer Arm Length (Å) | Chemical Formula | Key Features & Applications |

| DMA | Dimethyl adipimidate | 8.6 | C₈H₁₆N₂O₂ | Used to verify quaternary structures of oligomeric enzymes.[5] |

| DMP | Dimethyl pimelimidate | 9.2 | C₉H₁₈N₂O₂ | Intermediate length crosslinker for structural studies.[5] |

| DMS | Dimethyl suberimidate | 11.0 | C₁₀H₂₀N₂O₂ | One of the most common imidate crosslinkers; used to obtain distance constraints for protein modeling.[5][6] |

Applications in Drug Development and Research

The specific reactivity of imidates makes them valuable tools in several areas:

-

Structural Proteomics: Bifunctional imidates like DMS and DMA are used to covalently link nearby lysine residues in a protein or protein complex.[5] The resulting crosslinked products can be analyzed by mass spectrometry to provide distance constraints that aid in the computational modeling of protein three-dimensional structures.[3][6]

-

Bioconjugation: Imidates provide a reliable method for attaching polyethylene glycol (PEGylation), diagnostic labels, or therapeutic payloads to proteins.[7] The resulting amidine linkage is stable, and the preservation of positive charge helps maintain the protein's native properties.[3]

-

Enzyme Modification: The modification of specific lysine residues can be used as a probe to investigate their importance in enzyme catalysis, substrate binding, or protein-protein recognition.

Experimental Protocols

The following are generalized protocols for the use of imidates in protein modification. Researchers should optimize concentrations and reaction times for their specific protein of interest.

Protocol 1: Protein Cross-linking with Dimethyl Suberimidate (DMS)

This protocol describes a typical procedure for intramolecular or intermolecular cross-linking of proteins to study their structure or interactions.

-

Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium borate or 20 mM HEPES, and adjust the pH to 8.5. Amine-containing buffers like Tris will compete with the protein for reaction with the imidate and must be avoided.[8]

-

Protein Solution: Dissolve or dialyze the target protein(s) into the prepared reaction buffer to a final concentration of 1-2 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve DMS in the reaction buffer to a concentration of 6-10 mg/mL.[5] The pH of the DMS solution should be checked and readjusted to 8.5 with NaOH if necessary, as the imidate is often supplied as a hydrochloride salt.[5]

-

Reaction Initiation: Add the DMS solution to the protein solution to achieve a final DMS concentration of 1-2 mg/mL.[5] The molar excess of crosslinker to protein may need to be optimized (typically 20- to 50-fold excess).

-

Incubation: Allow the reaction to proceed for 1-3 hours at room temperature or overnight at 4°C.[5] Gentle mixing is recommended.

-

Quenching: Terminate the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any remaining DMS.

-

Analysis: Analyze the reaction products using SDS-PAGE. Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc. The results can be further analyzed by mass spectrometry to identify the specific cross-linked residues.

Protocol 2: General Procedure for Protein Labeling with a Monofunctional Imidate

This protocol outlines the steps for conjugating a molecule (e.g., a fluorescent dye, biotin) containing a single imidate group to a protein.

-

Protein and Buffer Preparation: As in Protocol 1, prepare the protein in an amine-free buffer at the desired pH (typically 8.0-9.0).

-

Labeling Reagent Preparation: Dissolve the monofunctional imidate reagent in an appropriate solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer immediately before use.

-

Reaction: Add the labeling reagent to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.

-

Purification: Quench the reaction as described previously. Remove the excess, unreacted labeling reagent from the conjugated protein using dialysis, size-exclusion chromatography, or a desalting column.

-

Characterization: Determine the degree of labeling (moles of label per mole of protein) using an appropriate method, such as UV-Vis spectrophotometry or mass spectrometry.

References

- 1. Carboximidate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fgsc.net [fgsc.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Benzimidate Hydrochloride (CAS 5873-90-5): Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzimidate hydrochloride (CAS 5873-90-5) is a pivotal reagent in organic synthesis, primarily recognized for its role as a precursor in the formation of a wide array of nitrogen-containing heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and a detailed protocol for its synthesis via the Pinner reaction. Furthermore, this document elucidates its significance as a synthetic intermediate in the development of pharmacologically active molecules, particularly benzimidazole derivatives. Spectroscopic data are summarized, and key chemical transformations are illustrated to support its application in research and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of methyl benzimidate. The structure consists of a benzene ring attached to a carbon atom double-bonded to a nitrogen atom and single-bonded to a methoxy group.

| Identifier | Value |

| CAS Number | 5873-90-5[1][2] |

| Molecular Formula | C₈H₁₀ClNO[3] |

| Molecular Weight | 171.62 g/mol [2] |

| IUPAC Name | methyl benzenecarboximidate;hydrochloride |

| Synonyms | Benzimidoic acid methyl ester hydrochloride, Methyl benzenecarboximidate hydrochloride[1][2] |

| InChI Key | HDJNHVNQRJMWSH-UHFFFAOYSA-N |

| SMILES | COC(=N)C1=CC=CC=C1.Cl |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Physical State | Solid, Crystalline Powder | --INVALID-LINK-- |

| Appearance | White to off-white | --INVALID-LINK-- |

| Melting Point | 105-107 °C (decomposition) | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in water | --INVALID-LINK-- |

Spectroscopic Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~3.9 | Singlet | -OCH₃ |

| ~7.4-7.8 | Multiplet | Aromatic protons | |

| ~9.5-10.5 | Broad Singlet | =NH₂⁺ | |

| ¹³C NMR | ~55 | - | -OCH₃ |

| ~128-132 | - | Aromatic carbons | |

| ~165 | - | C=N |

Note: Predicted values based on standard chemical shift ranges and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Strong, Broad | N-H stretch (=NH₂⁺) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~1650-1680 | Strong | C=N stretch |

| ~1450-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 135.07 | [M-HCl]⁺, Methyl benzimidate free base |

| 104.05 | [C₇H₅O]⁺, Benzoyl cation |

| 77.04 | [C₆H₅]⁺, Phenyl cation |

Note: Fragmentation pattern of the free base after loss of HCl.

Synthesis of this compound

This compound is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[3]

Pinner Reaction Mechanism

The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. This forms an imidate salt, commonly referred to as a Pinner salt.

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Pinner reaction and general methods for preparing benzimidate derivatives.

Materials:

-

Benzonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Drying tube

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve benzonitrile (1 equivalent) in anhydrous methanol (2-3 equivalents).

-

Acidification: Cool the reaction mixture to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with stirring. Alternatively, add a saturated solution of HCl in anhydrous diethyl ether dropwise. Maintain the temperature at 0-5°C throughout the addition.

-

Reaction: After the addition of HCl, allow the reaction mixture to stir at 0-5°C for several hours, or until a precipitate forms. The reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various heterocyclic compounds with diverse pharmacological activities. Its primary application in drug development is as a precursor to substituted benzimidazoles.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[4][5][6] this compound can react with ortho-phenylenediamines to form 2-substituted benzimidazoles.

Caption: Synthesis of 2-phenylbenzimidazole from this compound.

Mechanism of Action of Benzimidazole Derivatives

The broad spectrum of activity of benzimidazole derivatives stems from their ability to interact with various biological targets. For instance, their anthelmintic action is often attributed to the inhibition of microtubule polymerization in parasites.[7] In the context of antimicrobial activity, they have been shown to interfere with nucleic acid and protein synthesis.[4]

Modification of Lysine Residues

This compound can also be used as a reagent to modify the primary amino groups of lysine residues in proteins. This modification can be useful in studying protein structure and function. The reaction results in the formation of an acetimidate analog of the lysine side chain.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound (CAS 5873-90-5) is a versatile and important synthetic intermediate. Its well-defined properties and straightforward synthesis via the Pinner reaction make it a readily accessible building block for a variety of heterocyclic structures. For drug development professionals, its primary value lies in its utility as a precursor to pharmacologically active compounds, most notably the diverse and potent benzimidazole class of molecules. A thorough understanding of its chemistry is essential for its effective application in the synthesis of novel therapeutic agents.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

- 4. rjptonline.org [rjptonline.org]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isca.me [isca.me]

- 7. researchgate.net [researchgate.net]

The Core Principles of Lysine Modification Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lysine, an essential amino acid, plays a pivotal role in protein structure and function far beyond its basic contribution to the polypeptide chain. The ε-amino group of its side chain is a hub of chemical reactivity, making it susceptible to a wide array of post-translational modifications (PTMs). These modifications are not mere decorations; they are dynamic and reversible signaling events that profoundly impact protein activity, stability, localization, and interaction networks. This technical guide delves into the fundamental chemical principles governing lysine modifications, offering a comprehensive overview of their mechanisms, biological significance, and the experimental approaches used to study them.

The Chemistry of the Lysine Side Chain: A Foundation for Modification

The reactivity of the lysine side chain is centered on its terminal ε-amino group (-NH2). At physiological pH, this group is typically protonated (-NH3+), carrying a positive charge. This charge is crucial for electrostatic interactions within and between proteins. The nucleophilic nature of the deprotonated amino group is the chemical basis for the majority of lysine modifications. The diverse array of modifications essentially alters the charge, size, and hydrophobicity of the lysine residue, thereby modulating the protein's properties and function.

A Universe of Modifications: Key Classes of Lysine PTMs

An ever-expanding catalog of lysine modifications has been identified, each with its unique chemical signature and biological role. These can be broadly categorized based on the chemical group that is added to the lysine's ε-amino group.

Acylation: A Major Regulatory Mechanism

Lysine acylation involves the addition of an acyl group from an acyl-coenzyme A (acyl-CoA) donor. This process neutralizes the positive charge of the lysine residue, which can have significant consequences for protein structure and function.

-

Acetylation: The transfer of an acetyl group from acetyl-CoA is one of the most well-studied lysine modifications. It is a key regulatory mark in gene expression, particularly through the modification of histone proteins.[1][2] Lysine acetyltransferases (KATs) catalyze this reaction, while lysine deacetylases (KDACs), including sirtuins (SIRTs), reverse it.[1][3]

-

Succinylation, Malonylation, and Glutarylation: These modifications involve the addition of larger, negatively charged acyl groups (succinyl, malonyl, and glutaryl groups, respectively) from their corresponding acyl-CoA donors.[4][5][6][7] This not only neutralizes the positive charge but introduces a negative charge, leading to a more substantial change in the local electrostatic environment of the protein.[7] These modifications are increasingly recognized for their roles in regulating metabolism.[5][8] Sirtuin 5 (SIRT5) has been identified as a major desuccinylase, demalonylase, and deglutarylase.[5][9]

-

Propionylation and Butyrylation: These modifications involve the addition of propionyl and butyryl groups, respectively, from propionyl-CoA and butyryl-CoA.[10][11] They are also known to occur on histones and can be catalyzed by acetyltransferases like p300.[10][12]

-

Crotonylation: This modification involves the addition of a crotonyl group from crotonyl-CoA and is a marker of active gene transcription.[13]

-

2-Hydroxyisobutyrylation (Khib): A more recently discovered modification, Khib involves the addition of a 2-hydroxyisobutyryl group.[14][15] It is a widespread modification found on histones and metabolic enzymes, playing a role in regulating gene expression and metabolism.[14][16] The histone acetyltransferase p300 has been shown to function as a lysine 2-hydroxyisobutyryltransferase.[16]

Ubiquitination and Ubiquitin-like Modifications: The Proteostasis Network

-

Ubiquitination: This process involves the covalent attachment of ubiquitin, a small regulatory protein, to a lysine residue. This is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[17] The E3 ligase provides substrate specificity. Ubiquitination can be a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination), with different chain linkages having distinct cellular functions, most notably targeting proteins for degradation by the proteasome.[18]

-

SUMOylation: Similar to ubiquitination, SUMOylation is the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine.[17] This process also involves an E1-E2-E3 enzymatic cascade and plays crucial roles in various cellular processes, including transcriptional regulation, and protein stability.[19]

Methylation: Fine-Tuning Protein Interactions

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group, a reaction catalyzed by lysine methyltransferases (KMTs) using S-adenosyl methionine (SAM) as the methyl donor. Unlike acylation, methylation does not alter the positive charge of the lysine residue but increases its size and hydrophobicity. Lysine demethylases (KDMs) reverse this modification. Lysine methylation is a critical PTM in the regulation of chromatin structure and gene transcription.[17]

Quantitative Overview of Lysine Modifications

The diverse chemical nature of lysine modifications results in distinct changes to the mass and charge of the modified lysine residue. These properties are fundamental for their detection and characterization, particularly by mass spectrometry.

| Modification | Added Group | Mass Change (Da) | Charge Change (from +1) | Acyl-CoA Donor | Key "Writer" Enzymes | Key "Eraser" Enzymes |

| Acetylation | Acetyl | 42.0106 | to 0 | Acetyl-CoA | Lysine Acetyltransferases (KATs) | Lysine Deacetylases (KDACs), Sirtuins (SIRTs) |

| Succinylation | Succinyl | 100.0160 | to -1 | Succinyl-CoA | Succinyltransferases (e.g., KAT2A) | Sirtuin 5 (SIRT5), Sirtuin 7 (SIRT7) |

| Malonylation | Malonyl | 86.0004 | to -1 | Malonyl-CoA | Malonyltransferases | Sirtuin 5 (SIRT5) |

| Glutarylation | Glutaryl | 114.0317 | to -1 | Glutaryl-CoA | Glutaryltransferases | Sirtuin 5 (SIRT5) |

| Propionylation | Propionyl | 56.0262 | to 0 | Propionyl-CoA | p300/CBP | Sirtuins |

| Butyrylation | Butyryl | 70.0419 | to 0 | Butyryl-CoA | p300/CBP | Sirtuins |

| Crotonylation | Crotonyl | 68.0262 | to 0 | Crotonyl-CoA | p300/CBP | Sirtuins |

| 2-Hydroxyisobutyrylation | 2-Hydroxyisobutyryl | 86.0368 | to 0 | 2-Hydroxyisobutyryl-CoA | p300, Tip60 | Sirtuins |

| Methylation (mono/di/tri) | Methyl | 14.0157 / 28.0313 / 42.0470 | No change | S-adenosyl methionine (SAM) | Lysine Methyltransferases (KMTs) | Lysine Demethylases (KDMs) |

| Ubiquitination | Ubiquitin | ~8500 | Varies | - | E1, E2, E3 ligases | Deubiquitinating enzymes (DUBs) |

| SUMOylation | SUMO | ~11000 | Varies | - | E1, E2, E3 ligases | SUMO proteases |

Experimental Protocols for Studying Lysine Modifications

The study of lysine modifications requires a multi-faceted approach, combining biochemical, molecular, and analytical techniques. Mass spectrometry-based proteomics has become the cornerstone for the large-scale identification and quantification of these modifications.

Global Analysis of Lysine Modifications by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of lysine modifications from complex protein mixtures.

1. Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the modification state of proteins.

-

Precipitate proteins using methods such as ice-cold methanol or acetone.[20]

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency.[21]

2. Enrichment of Modified Peptides:

-

For low-abundance modifications, enrichment is crucial. This is typically achieved through immunoprecipitation using antibodies that specifically recognize the modification of interest (e.g., anti-acetyllysine, anti-succinyllysine antibodies) coupled to beads.[22]

-

Alternatively, chemical affinity-based enrichment strategies can be employed.

3. LC-MS/MS Analysis:

-

Reconstitute the dried, enriched peptide sample in a solution of 0.1% formic acid in water.[21]

-

Separate the peptides using a reversed-phase nano-liquid chromatography (nLC) system. A typical gradient involves a linear increase in acetonitrile concentration over 60-90 minutes.[21]

-

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[21]

-

Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).[21]

4. Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the acquired MS/MS spectra against a protein sequence database.

-

The search parameters must include the specific mass shift corresponding to the modification of interest as a variable modification on lysine residues.

-

Quantify the relative abundance of modified peptides between different samples using label-free quantification (LFQ) or isotopic labeling methods (e.g., SILAC).[22]

In Vitro Deacetylase Assay

This protocol can be used to assess the activity of a lysine deacetylase on a chemically acetylated protein substrate.[23]

1. Chemical Acetylation of Substrate Protein:

-

Incubate the purified protein of interest with acetic anhydride in a suitable buffer (e.g., HEPES). The extent of acetylation can be controlled by the concentration of acetic anhydride and reaction time.

-

Confirm acetylation by native gel electrophoresis (acetylated protein will migrate differently) and Western blotting with an anti-acetyllysine antibody.[23]

2. Deacetylation Reaction:

-

Incubate the acetylated protein with the purified deacetylase (e.g., SIRT3) in its specific reaction buffer. For NAD+-dependent deacetylases like sirtuins, NAD+ must be included.[23]

-

Incubate the reaction at 37°C for a defined period.

3. Analysis of Deacetylation:

-

Stop the reaction and analyze the products by Western blotting with an anti-acetyllysine antibody to observe the decrease in acetylation signal.

-

For site-specific analysis, digest the protein and analyze by mass spectrometry to identify the lysine residues that were deacetylated.[23]

Visualizing the Chemistry and Biology of Lysine Modifications

Diagrammatic representations are invaluable for understanding the complex interplay of enzymes and substrates in lysine modification pathways and the workflows used to study them.

Caption: A typical workflow for the proteomic analysis of lysine PTMs.

Caption: The dynamic cycle of lysine acetylation and deacetylation.

Caption: The enzymatic cascade of protein ubiquitination.

Conclusion and Future Directions

The study of lysine modification chemistry is a rapidly evolving field. The principles outlined in this guide provide a foundational understanding of the chemical diversity and biological importance of these PTMs. The continued development of sensitive analytical techniques, particularly in mass spectrometry, will undoubtedly lead to the discovery of new modifications and a deeper understanding of their regulatory networks. For researchers in drug development, targeting the enzymes that write, erase, and read these modifications represents a promising avenue for therapeutic intervention in a wide range of diseases, from cancer to metabolic disorders. A thorough comprehension of the fundamental chemistry of lysine modifications is, therefore, indispensable for advancing both basic science and translational research.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Lysine malonylation - Wikipedia [en.wikipedia.org]

- 5. Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 7. Succinylation - Wikipedia [en.wikipedia.org]

- 8. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lysine propionylation and butyrylation are novel post-translational modifications in histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Functions of lysine 2-hydroxyisobutyrylation and future perspectives on plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysine-specific post-translational modifications of proteins in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]